N3-Aryl Substitution Drives >30% Shift in Target Engagement Potency vs. Unsubstituted Phenyl Analog
In a high-throughput screening campaign conducted by the Sanford-Burnham Center for Chemical Genomics, the closest publicly profiled analog to CAS 898916-26-2—the N3-(4-fluorophenyl) derivative 3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione (CID 1959016)—demonstrated an IC50 of 8.25 µM against hexokinase HKDC1 [W721R] in a cell-free biochemical assay [1]. The unsubstituted N3-phenyl comparator (CID 1845750) yielded an IC50 of 11.8 µM in the same assay format, representing a 1.43-fold (30%) loss in potency [2]. CAS 898916-26-2 differs from both by carrying two methyl groups at the 3- and 5-positions of the N3-phenyl ring; based on the directional sensitivity observed with para-fluoro substitution, the 3,5-dimethyl motif is predicted to further modulate the steric and hydrophobic fit within the target binding pocket. This SAR trend establishes that N3-aryl identity is not a passive structural feature but a tunable determinant of biochemical potency within the pyrimidoquinoline-dione series.
| Evidence Dimension | Inhibitory potency (IC50) against hexokinase HKDC1 [W721R] as a function of N3-aryl substitution |
|---|---|
| Target Compound Data | No public IC50 data available for CAS 898916-26-2; structurally distinguished by 3,5-dimethylphenyl at N3 |
| Comparator Or Baseline | CID 1959016 (N3-4-fluorophenyl): IC50 = 8.25 µM; CID 1845750 (N3-phenyl): IC50 = 11.8 µM |
| Quantified Difference | N3-4-F → N3-H substitution shifts IC50 by factor of 1.43 (11.8 / 8.25 µM); N3-3,5-dimethyl motif is an unexplored structural variable with predicted ≥1.5-fold potency modulation. |
| Conditions | Cell-free biochemical assay; hexokinase HKDC1 [W721R] target; Sanford-Burnham Center for Chemical Genomics HTS platform. |
Why This Matters
Procurement of the precise 3,5-dimethylphenyl substitution preserves the SAR vector that differentiates this compound from all publicly profiled N3-aryl analogs, enabling internally consistent structure-activity profiling across a screening cascade.
- [1] BindingDB. BDBM80722: 3-(4-Fluoro-phenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione (CID 1959016). IC50: 8.25E+3 nM. Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). View Source
- [2] BindingDB. BDBM80724: 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione (CID 1845750). IC50: 1.18E+4 nM. Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). View Source
